molecular formula C11H8N2O B11906779 7-Formyl-1-methyl-1H-indole-3-carbonitrile

7-Formyl-1-methyl-1H-indole-3-carbonitrile

Katalognummer: B11906779
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: WQMNXQASKZTSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Formyl-1-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 7-Formyl-1-methyl-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbaldehyde with various reagents. One common method is the Knoevenagel condensation, where 1H-indole-3-carbaldehyde reacts with malononitrile in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

7-Formyl-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted indoles .

Wissenschaftliche Forschungsanwendungen

7-Formyl-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-Formyl-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Formyl-1-methyl-1H-indole-3-carbonitrile include:

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.

    3-Formyl-1H-indole-5-carbonitrile: Another indole derivative with similar chemical properties.

    1-Methyl-1H-indole-3-carbonitrile: Shares a similar structure but lacks the formyl group

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Eigenschaften

Molekularformel

C11H8N2O

Molekulargewicht

184.19 g/mol

IUPAC-Name

7-formyl-1-methylindole-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-13-6-9(5-12)10-4-2-3-8(7-14)11(10)13/h2-4,6-7H,1H3

InChI-Schlüssel

WQMNXQASKZTSEG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC(=C21)C=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.